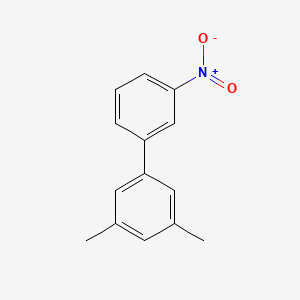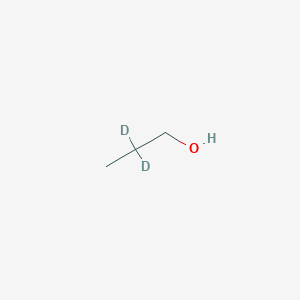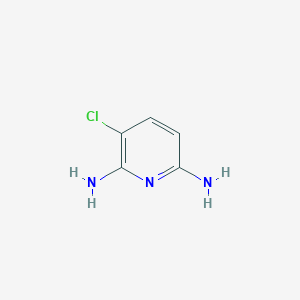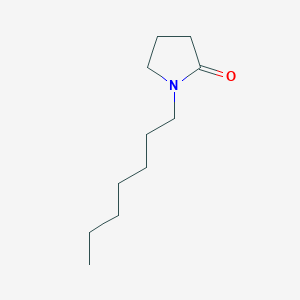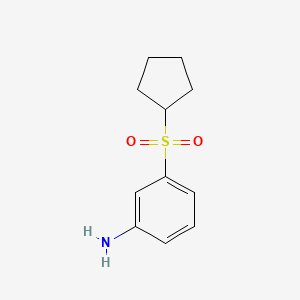
3-(Cyclopentylsulfonyl)aniline
Overview
Description
3-(Cyclopentylsulfonyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C11H15NO2S and a molecular weight of 225.31 .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, anilines in general are involved in various chemical reactions. For instance, anilines can undergo reactions such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed amination .Scientific Research Applications
Synthesis and Polymerization
Efficient Synthesis of Bioactive Compounds : The intramolecular Pauson–Khand cyclization, involving anilines, facilitates the efficient synthesis of bioactive compounds like azabicyclic nonane-type alkaloids (Kaneda, Taira, & Fukuzawa, 2017).
Advancements in Gas Sensing Technology : Aniline reduced graphene oxide displays excellent sensitivity to NH3, indicating potential use in gas sensors, with various aniline states contributing to this sensitivity (Huang, Hu, Zhang, Wei, Wei, & Zhang, 2013).
Oxidation Processes in Water Treatment : The Fe(III)-S(IV) system, using aniline as a model compound, shows significant efficiency in the oxidation of organic compounds in water, highlighting the potential for cost-effective water treatment technologies (Yuan, Luo, Xu, Li, Wu, Brigante, & Mailhot, 2019).
Electroactivity at Physiological pH : Copolymers of aniline demonstrate good electrochemical response at physiological pH, suggesting applications in bioelectronics and sensors (Sanchís, Salavagione, Arias-Pardilla, & Morallón, 2007).
Formation of Conducting Polyaniline : The oxidation of aniline in various acidic or alkaline conditions leads to the formation of conducting polyaniline nanogranules, nanotubes, or nonconducting oligoaniline microspheres, opening avenues in materials science (Stejskal, Sapurina, Trchová, & Konyushenko, 2008).
Synthesis of Novel Compounds
Novel Pharmaceutical Compounds : Aniline derivatives, including 3-(Cyclopentylsulfonyl)aniline, have been used in the synthesis of novel biologically active compounds, showing potential in pharmaceutical applications (Kavitha, Kannan, & Gnanavel, 2016).
Catalysis in Organic Synthesis : Aniline derivatives play a role in Cu(II) salt-catalyzed syntheses, such as indole ring synthesis, indicating their importance in creating complex organic molecules (Hiroya, Itoh, & Sakamoto, 2004).
Environmental and Biological Applications
Degradation of Environmental Contaminants : Aniline derivatives like this compound are studied for their potential in the microbial degradation of environmental contaminants, which is significant for environmental biotechnology (Liu, Yang, Huang, Zhou, & Liu, 2002).
Endocrine Disruption Studies : Research on aniline derivatives, including their potential for endocrine disruption in aquatic organisms, is crucial for understanding environmental and health impacts (Bhuiyan, Kang, Kim, Kim, Kho, & Choi, 2019).
Glucose Sensing Applications : Poly(aniline), which can be synthesized using aniline derivatives, has been used to create nonenzymatic glucose sensors, showcasing its utility in medical diagnostics (Shoji & Freund, 2001).
Safety and Hazards
Properties
IUPAC Name |
3-cyclopentylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQAMRJFXNMGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508714 | |
| Record name | 3-(Cyclopentanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80213-37-2 | |
| Record name | 3-(Cyclopentanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




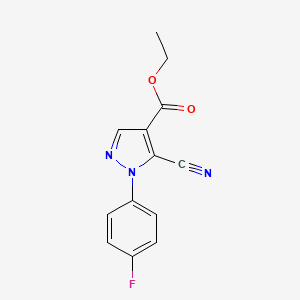
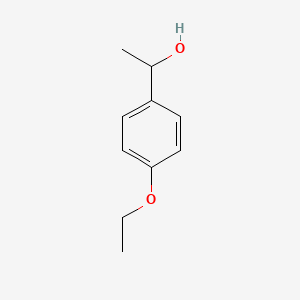
![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1610698.png)

